molecular formula C15H17N3 B8580236 1-(5-Phenylpyridin-2-yl)piperazine

1-(5-Phenylpyridin-2-yl)piperazine

Cat. No.: B8580236
M. Wt: 239.32 g/mol
InChI Key: ZKWFPVFBYBCQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenylpyridin-2-yl)piperazine (CAS 66653-59-6) is a chemical compound of significant interest in neuroscience and pharmaceutical research, particularly in the study of antipsychotic agents. It features a piperazine ring linked to a 5-phenylpyridine core, a key pharmacophore in several neuroactive compounds . This scaffold is recognized for its affinity for key dopamine and serotonin receptor subtypes in the central nervous system . Research into analogous pyridinyl piperazine structures has demonstrated their potential as ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors, which are prime targets for developing new antipsychotic drugs with potentially improved efficacy and reduced side effects . The compound serves as a critical building block and intermediate for medicinal chemists working on structure-activity relationship (SAR) studies to develop novel therapeutic agents . Piperazine derivatives are also being actively investigated for their pesticidal and acaricidal activities, highlighting their utility in agrochemical research . Product Specifications: • CAS Number: 66653-59-6 • Molecular Formula: C15H17N3 • Molecular Weight: 239.32 g/mol This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

1-(5-phenylpyridin-2-yl)piperazine

InChI

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-6-7-15(17-12-14)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2

InChI Key

ZKWFPVFBYBCQRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Methodologies

Established Synthetic Routes

Established synthetic pathways for 1-(5-Phenylpyridin-2-yl)piperazine and its analogs rely on well-documented and robust reactions, including Suzuki coupling, N-alkylation, amination, and BOC deprotection.

Suzuki Coupling Reactions for Aryl-Pyridyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the phenyl-pyridine core of the target molecule. mdpi.com This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound. mdpi.comrsc.org In the context of synthesizing this compound, this typically involves the coupling of a substituted pyridine (B92270) with a phenylboronic acid derivative. The reaction tolerates a wide array of functional groups, contributing to its broad applicability. mdpi.com For instance, the synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com This methodology provides a direct and effective means to construct the desired aryl-pyridyl scaffold.

Table 1: Examples of Suzuki Coupling Reactions for Pyridine Derivatives

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/water2-methyl-5-arylpyridin-3-amineModerate to Good mdpi.com
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acids/pinacol estersPd(PPh₃)₄Potassium phosphate1,4-dioxane5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37-72% mdpi.com
2-aminomethylpyridine & benzoyl chlorides (after cyclization & iodination)---Palladium------3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands--- rsc.org

N-Alkylation and Amination Procedures

The introduction of the piperazine (B1678402) ring onto the pyridine core is typically achieved through N-alkylation or amination reactions. These are fundamental processes for forming carbon-nitrogen bonds. mdpi.com N-alkylation can be performed using alkyl halides or sulfonates in a nucleophilic substitution reaction. mdpi.com Another common approach is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. mdpi.com

In the synthesis of related N-arylpiperazines, methods like the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are prominent. mdpi.com These palladium or copper-catalyzed reactions directly couple an aryl halide with piperazine. Nickel-catalyzed amination of aryl chlorides has also proven to be an effective method for the selective synthesis of N-arylpiperazines. researchgate.net A simple method for synthesizing N-alkylpiperazines involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net

A patent describes a method for producing 5-(N-BOC-piperazin-1-yl)pyridin-2-amine where a substitution reaction between a compound I and a compound II synthesizes compound III, which is then reduced to the final product. google.com

BOC Deprotection Strategies

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines, including the piperazine nitrogen, due to its stability in various reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgchemicalbook.com The BOC group is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org

Deprotection is typically achieved by treating the BOC-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (MC), or with hydrochloric acid in methanol. chemicalbook.comorgsyn.org For example, tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate can be deprotected by dissolving it in MC followed by the addition of TFA and stirring at room temperature. chemicalbook.com Aqueous phosphoric acid has also been shown to be an effective and environmentally friendly reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org This step is crucial for revealing the free amine of the piperazine ring, which may be necessary for subsequent functionalization or for the final compound's biological activity.

Novel Synthetic Approaches and Derivatization

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of arylpiperazines and related heterocyclic structures.

Palladium-Catalyzed Methodologies for Arylpiperazines

Palladium catalysis continues to be a fertile ground for developing new synthetic routes. Facile palladium-catalyzed methodologies have been developed for the efficient synthesis of biologically relevant arylpiperazines under aerobic conditions. organic-chemistry.org These methods can even be applied to electron-donating and sterically hindered aryl chlorides, achieving high yields. organic-chemistry.org Furthermore, palladium-catalyzed carboamination reactions have been utilized for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov This strategy allows for the modular construction of piperazines with diverse substituents. nih.gov Research has also demonstrated the palladium-catalyzed intramolecular amination of aryl bromides for the synthesis of phenazines, a related class of nitrogen-containing heterocycles. researchgate.net

Intramolecular Cyclization Reactions in Piperazine Synthesis

Intramolecular cyclization offers an alternative and often efficient strategy for constructing the piperazine ring. researchgate.net One approach involves the cyclization of suitable linear diamine precursors. nih.gov For instance, the synthesis of piperazine rings can be achieved through the intramolecular cyclization of amine and ester group intermediates. mdpi.com Another method involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures to form the piperazine ring. nih.gov

More novel approaches include manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine compounds with 1,3-dicarbonyls to synthesize piperazine-containing dihydrofuran molecules. nih.gov Additionally, a palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org

Table 2: Novel Synthetic Approaches for Piperazine Derivatives

MethodKey FeaturesReactantsProductReference
Palladium-Catalyzed CarboaminationStereoselective, enantiomerically enrichedAryl/alkenyl halides, substituted ethylenediamine (B42938) derivativescis-2,6-disubstituted piperazines nih.gov
Intramolecular CyclizationHigh yield, easy operationAniline derivatives, bis(2-chloroethyl)amine hydrochloridePhenylpiperazine derivatives nih.gov
Mn(OAc)₃ Mediated Radical CyclizationForms piperazine-containing dihydrofuransUnsaturated piperazine derivatives, 1,3-dicarbonylsPiperazine–dihydrofuran compounds nih.gov
Palladium-Catalyzed Propargyl CyclizationModular, high regio- and stereocontrolPropargyl unit, diamine componentsHighly substituted piperazines organic-chemistry.org

Multi-step Synthesis for Complex Derivatives

The construction of complex derivatives of this compound often requires multi-step synthetic sequences to build the molecule in a controlled and stepwise manner. A common approach involves the initial formation of a substituted aniline, which then undergoes cyclization to form the piperazine ring, followed by further functionalization.

One established route for creating related phenylpiperazine derivatives involves a sequence of sulfonylation, reduction, alkylation, and cyclization. nih.gov This methodology can be adapted to produce a wide array of derivatives. The general strategy commences with a substituted aniline, which is first subjected to sulfonylation. This is followed by a reduction step, and then alkylation. The key piperazine ring is typically formed by reacting the appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures, a method known for its efficiency and high yields. nih.gov

A representative multi-step synthesis to obtain a functionalized phenylpiperazine core, which can be a precursor to more complex derivatives, is outlined below. This process showcases the sequential nature of building molecular complexity.

Table 1: Representative Multi-step Synthesis of a Substituted Phenylpiperazine

StepReactionReagents and ConditionsPurpose
1Sulfonylation2-substituted 4-methylaniline, Chlorosulfonic acidIntroduction of a sulfonyl group onto the aniline ring.
2ReductionRed phosphorus, IodineReduction of the sulfonyl chloride to a thiol.
3AlkylationAlkyl halideIntroduction of various side chains at the sulfur atom.
4CyclizationBis(2-chloroethyl)amine hydrochloride, High temperatureFormation of the piperazine ring.
5N-SubstitutionVarious reagents (e.g., Tf₂O)Addition of functional groups to the piperazine nitrogen. nih.gov

This synthetic pathway is highly modular, allowing for the introduction of diversity at multiple points. For instance, by using different alkyl halides in the alkylation step, a variety of sulfanyl (B85325) derivatives can be produced. nih.gov Similarly, the final N-substitution step allows for the attachment of a wide range of moieties to the piperazine nitrogen, leading to a diverse set of final compounds.

Ligand-Enabled Synthesis

The synthesis of the core 5-phenyl-2-aminopyridine structure, a key precursor to this compound, can be significantly enhanced through the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. In these reactions, the choice of ligand is crucial for achieving high efficiency and yield.

Interestingly, piperazine itself can act as an effective and inexpensive ligand in palladium-catalyzed homocoupling reactions to generate bipyridines and their analogues. nih.gov This approach is promising for the synthesis of the phenyl-pyridine backbone of the target compound. The synthesis of 2,2'-bipyridines can be challenging because the bipyridine product can chelate the metal catalyst, thereby inhibiting the catalytic cycle. nih.gov However, the use of a suitable ligand like piperazine can overcome this issue.

A palladium-catalyzed homocoupling reaction utilizing piperazine as a ligand has been shown to be effective for coupling heteroaryl halides. nih.gov This method is operationally simple and demonstrates good compatibility with a range of substrates.

Table 2: Ligand-Enabled Homocoupling for Bipyridine Synthesis

ComponentExampleRole
CatalystPd(OAc)₂ (Palladium(II) acetate)The active metal center for the coupling reaction. nih.gov
LigandPiperazineStabilizes the catalyst and facilitates the catalytic cycle. nih.gov
BaseK₃PO₄ (Potassium phosphate)Activates the substrate for the coupling reaction. nih.gov
SolventDMF (Dimethylformamide)Provides the reaction medium. nih.gov
SubstrateHalide azaarenes (e.g., 2-chloropyridine)The building blocks for the final bipyridine product. nih.gov

In this system, a combination of Pd(OAc)₂ and piperazine in DMF forms a highly effective catalyst for the homocoupling of azaarenyl halides, producing bipyridines in good to excellent yields. nih.gov This ligand-enabled approach offers a direct and efficient route to the core structure required for the synthesis of this compound.

Structure Activity Relationship Sar and Structural Modifications

Core Scaffold Modification and Derivatization

Substitution on the Piperazine (B1678402) Ring

The piperazine ring is a frequent target for structural modification, with substitutions at the nitrogen atom significantly impacting biological activity. nih.gov Studies have shown that both the nature and rigidity of these substituents are crucial. For instance, leaving the piperazine ring unsubstituted or with a simple methyl group can be favorable for certain activities. researchgate.netnih.gov In a series of 1,5-Diphenyl-2-penten-1-one analogues, compounds with an N'-unsubstituted piperazine demonstrated markedly better antifungal and larvicidal activities compared to their N'-methylated counterparts. nih.gov

Conversely, introducing more complex or rigid structures can also enhance activity. Replacing the flexible piperazine ring with a more conformationally constrained moiety, such as a 2,5-diazabicyclo[2.2.1]heptane, has been shown to improve binding ability due to the rigidity of the bicyclic system. rsc.org However, increasing flexibility by substituting the piperazine ring with an ethylenediamine (B42938) spacer can lead to a loss of whole-cell activity. nih.gov This highlights that a certain degree of structural rigidity in the piperazine portion is often essential. nih.gov The addition of various substituents, including alkyl, acyl, or sulfonyl groups, has also been explored, with a trifluoromethylsulfonyl group showing high acaricidal activity in one study. researchgate.net

Table 1: Effect of Piperazine Ring Modifications on Biological Activity
ModificationObserved EffectExample ActivityReference
N'-unsubstituted piperazineImproved activity over N'-methylated analogsAntifungal, Larvicidal nih.gov
Replacement with rigid 2,5-diazabicyclo[2.2.1]heptaneImproved binding abilityGeneral rsc.org
Replacement with flexible ethylenediamineLoss of whole-cell activityGeneral nih.gov
Replacement with morpholine (B109124) or pyrrolidineNoticeable decrease in activityTelomerase inhibition nih.gov

Modification of the Pyridine (B92270) Ring

Alterations to the central pyridine ring, including the introduction of substituents and changing the position of the other rings, are critical to the molecule's function. For example, the synthesis of novel anticancer agents started with the creation of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757), indicating that a nitro group on the pyridine ring is a key feature for derivatization. nih.gov Subsequent reduction of the nitro group to an amine allows for further hybridization of the molecule. nih.gov

Replacing the phenyl ring with a 2-pyridyl group has been shown to cause a loss of activity against certain slow-growing mycobacterial pathogens, suggesting the electronic properties of the central aromatic system are finely tuned for specific targets. mdpi.com The design of kinase inhibitors has also involved replacing a pyridone ring with a urea (B33335) moiety while modifying the substitution pattern on an attached pyrimidine (B1678525) ring to mimic the original structure, a strategy that led to potent and selective compounds. mdpi.com

Influence of Phenyl Moiety Substituents on Biological Activity

Substituents on the terminal phenyl ring play a significant role in modulating the biological activity of 1-(5-phenylpyridin-2-yl)piperazine derivatives. The position and electronic nature of these substituents can drastically alter the compound's efficacy. mdpi.com

For instance, in the development of larvicidal agents, moving a substituent on the benzene (B151609) ring from the 4-position to the 2- or 3-position led to a sharp decline in activity. researchgate.netnih.gov In the context of antimycobacterial agents, introducing lipophilic, electron-withdrawing groups such as 3'-CF₃ or 4'-F to the phenyl ring of a related N-arylpiperazine scaffold enhanced the in vitro activity. mdpi.com Similarly, for anticancer activity against prostate cancer cells, derivatives containing a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety showed particularly strong cytotoxic effects. nih.govresearchgate.net This indicates that electron-withdrawing substituents on the phenyl ring are often favorable for this type of biological activity.

Table 2: Influence of Phenyl Ring Substituents on Activity
Substituent/PositionEffect on ActivityTarget/ActivityReference
Shift from 4-position to 2- or 3-positionSharp declineLarvicidal (mosquito) nih.gov
3'-CF₃ or 4'-F (lipophilic, electron-withdrawing)Improved in vitro activityAntimycobacterial mdpi.com
3,4-dichloro (electron-withdrawing)Strong cytotoxic activityAnticancer (prostate) nih.govresearchgate.net

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological activity of chiral derivatives. nih.gov When a chiral center is introduced, the resulting enantiomers or diastereomers can exhibit profoundly different potencies and effects.

For example, in the development of influenza A virus inhibitors based on a related scaffold, the (R)-enantiomer of one compound was identified as having excellent in vitro activity, highlighting the importance of a specific stereoconfiguration. nih.gov Similarly, studies on piperidin-4-one derivatives have explicitly investigated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov The introduction of substituents on the piperazine ring can create stereogenic centers, and the specific orientation of these groups can affect how the molecule binds to its target. rsc.orgmdpi.com

Rational Design Principles Derived from SAR

The accumulated SAR data has provided a set of guiding principles for the rational design of new, more effective molecules based on the this compound scaffold. nih.govnih.gov A primary principle is the recognition of the piperazine ring as a "privileged structure" that can be readily modified to enhance properties like aqueous solubility and oral bioavailability, which are crucial for drug development. nih.govnih.gov

Rational design strategies often involve hybridizing molecules or combining structural motifs from different known active compounds. nih.govnih.gov For instance, new anticancer agents have been designed by introducing differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. nih.govresearchgate.net This approach led to compounds with potent antitumor activity. nih.gov SAR studies have consistently shown that the selection of substituents on both the piperazine and phenyl rings is essential for tuning the molecule's interaction with specific biological targets, whether they be enzymes or receptors. mdpi.comijrrjournal.comresearchgate.net These insights allow medicinal chemists to move beyond trial-and-error and purposefully engineer derivatives with optimized potency and selectivity. nih.gov

Molecular Target Identification and Engagement Studies

Interactions with Protein Targets

Research into 1-(5-Phenylpyridin-2-yl)piperazine and its analogs has revealed significant interactions with a range of protein targets, including enzymes and receptors that are crucial in various physiological processes.

Receptor Binding Affinities

The binding profile of this compound and related arylpiperazines has been more extensively studied, particularly in relation to dopamine (B1211576), serotonin (B10506), and sigma receptors.

Dopamine Receptors: N-phenylpiperazine analogs have been shown to bind selectively to the D3 dopamine receptor over the D2 subtype, despite high sequence similarity between the two. nih.gov Some of these compounds exhibit nanomolar affinity for the D3 receptor with significant selectivity. nih.gov The interaction is thought to be bitopic, engaging both the primary binding site and a secondary, allosteric site. nih.gov

Serotonin Receptors: Arylpiperazine derivatives are well-known for their interaction with serotonin receptors. N4-substitution on the piperazine (B1678402) ring can significantly enhance affinity for 5-HT1A receptors. nih.gov For example, certain 1-arylpiperazine derivatives display high affinity for 5-HT1A sites. nih.gov The nature of the aryl group and the substituent on the piperazine nitrogen are critical in determining the binding affinity and selectivity for different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.comsemanticscholar.org

Sigma Receptors: Studies on pyridylpiperazines have indicated that the position of the nitrogen in the pyridyl ring influences selectivity for sigma receptor subtypes. (2-Pyridyl)piperazines, the class to which this compound belongs, tend to favor σ2 receptors. nih.gov Specifically, some N-(2-pyridyl)piperazines show a preference for σ2 receptors and have low affinity for dopamine receptors. nih.gov

Table 2: Receptor Binding Affinities of Arylpiperazine Derivatives

Compound ClassReceptor TargetBinding Affinity (Ki) / Observations
N-Phenylpiperazine analogsDopamine D3Nanomolar affinity with high selectivity over D2 receptors. nih.gov
1-Arylpiperazine derivativesSerotonin 5-HT1AHigh affinity, with some compounds having Ki values in the sub-nanomolar range. nih.gov
(2-Pyridyl)piperazinesSigma-2 (σ2)Preferential binding to σ2 receptors over σ1 receptors. nih.gov
Bipyridylpiperazine derivativesSerotonin 5-HT2AModerate to low affinity. mdpi.com

Exploration of Allosteric Modulation

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modulate its activity, is a growing area of research. While direct evidence for allosteric modulation by this compound is limited, related structures have been investigated as allosteric modulators. For instance, 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one derivatives have been identified as novel positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.govnih.gov These compounds demonstrate the potential for pyridine- and phenyl-containing structures to act as allosteric ligands. nih.govnih.gov

In Vitro and Ex Vivo Assay Methodologies for Target Engagement

A variety of in vitro and ex vivo methods are employed to characterize the interaction of compounds like this compound with their molecular targets.

In Vitro Assays:

Radioligand Binding Assays: This is a common technique used to determine the affinity of a compound for a specific receptor. It involves competing the test compound with a radiolabeled ligand known to bind to the receptor. mdpi.comnih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Enzyme Inhibition Assays: To assess the inhibitory potential of a compound against a specific enzyme, various in vitro assays are used. For TG2, kinetic evaluation using a biochemical assay provides the kinetic parameters k_inact and K_I for irreversible inhibitors. nih.gov For eIF4A3, subtype-selective inhibitory potency is evaluated. nih.gov

Functional Assays: These assays measure the functional consequence of a compound binding to its target. For example, at G protein-coupled receptors (GPCRs), assays can measure changes in second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or downstream signaling events like ERK1/2 phosphorylation to determine if a compound is an agonist, antagonist, or allosteric modulator. nih.gov

Ex Vivo Assays:

Tissue-Based Assays: Ex vivo studies often use tissue preparations from animals to assess a compound's effect in a more physiologically relevant context. For example, the efficacy of drugs can be evaluated on freshly isolated cells, such as nasal epithelial cells, to test for prevention of viral infection. nih.gov While not directly related to the targets of this compound, this methodology illustrates the principle of ex vivo testing.

Antidepressant Activity Models: In vivo studies that have ex vivo components, such as measuring the depletion of serotonin in the hypothalamus following a drug challenge, are used to assess the antidepressant potential of serotonin reuptake inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Interaction Analysis

Understanding how 1-(5-Phenylpyridin-2-yl)piperazine and related structures interact with protein targets is fundamental to drug design. Computational methods are extensively used to predict and analyze these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential drug candidates and understanding their mechanism of action.

In the context of this compound derivatives, molecular docking studies have been pivotal. For instance, research on novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists utilized molecular docking to elucidate binding modes. nih.gov The docking results for compounds, including those with a pyridin-2-ylpiperazine moiety, revealed key interactions within the AR binding site. nih.gov Similarly, studies on 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have used molecular docking to investigate their binding to the DNA-topoisomerase II complex and the minor groove of DNA. nih.govmdpi.com These simulations help in rationalizing the observed biological activities and guide the synthesis of more potent compounds. nih.govmdpi.com

The accuracy of docking studies is highly dependent on the method used to calculate partial charges. While methods like the Gasteiger method are common, quantum chemical methods are considered more accurate for calculating ligand partial charges, leading to more reliable docking results. researchgate.net

Table 1: Examples of Molecular Docking Studies on Phenylpiperazine Derivatives
Compound/Derivative ClassTarget Protein/MoleculeKey Findings from DockingReference
Arylpiperazine derivativesAndrogen Receptor (AR)Elucidation of binding modes within the AR active site. nih.gov
1,2-Benzothiazine-phenylpiperazine derivativesDNA-Topoisomerase II complex, DNA minor groovePredicted binding ability to both the enzyme-DNA complex and DNA directly. nih.govmdpi.com
Phenylpiperazine derivativesα1A-adrenoceptorExplored binding mechanisms and interactions. researchgate.net
Triazolopyridine, pyridotriazine, and pyridine (B92270)–pyrazole hybridsGlcN-6-P synthaseRevealed moderate to good binding energies. nih.gov
Benzylpiperidine and benzylpiperazine derivativesMonoacylglycerol lipase (B570770) (MAGL)Predicted binding modes into the MAGL active site. unisi.it

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the interactions over time.

MD simulations have been employed to study phenyl-piperazine scaffolds as potential inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase. nih.gov These simulations, extending up to 300 ns, helped evaluate the binding stability and energetics of hit compounds, demonstrating domain closure and stable binding in the nucleotide site for active compounds. nih.gov In another study, MD simulations were used to investigate the interaction of a potent dopaminergic ligand with the D2 dopamine (B1211576) receptor, revealing stable binding and key interactions. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used to screen virtual libraries for new compounds with similar features.

While specific pharmacophore models for this compound are not detailed in the provided results, the general approach is widely used for classes of compounds that include the phenylpiperazine scaffold. For example, a five-point pharmacophore model was developed for 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, leading to a statistically significant 3D-QSAR model. nih.gov This demonstrates the utility of pharmacophore modeling in understanding the structural requirements for activity and in virtual screening campaigns.

Theoretical Predictions in Structure-Activity Relationship

Computational methods play a crucial role in establishing structure-activity relationships (SARs), which correlate the chemical structure of a compound with its biological activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of arylpiperazine derivatives. nih.gov These studies rationalize the steric and electrostatic factors that influence binding affinity and selectivity for different receptors, such as the 5-HT1A and alpha 1 receptors. nih.gov For instance, such models can reveal that substitution at specific positions on the phenyl ring with groups having particular properties (e.g., negative potential, specific volume) is favorable for affinity to one receptor over another. nih.gov

SAR studies have also been critical in the development of novel inhibitors for various targets. For example, research on FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, and its analogues highlighted the importance of specific structural features for their inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk These studies provide valuable insights for designing more potent and selective inhibitors. polyu.edu.hknih.govnih.govresearchgate.net

Role in Rational Compound Design

The insights gained from computational studies directly feed into the rational design of new and improved compounds. By understanding the key interactions and SAR, chemists can make informed decisions about which modifications to a lead compound are likely to enhance its desired properties.

The rational design of novel arylpiperazines has been guided by identifying crucial structural units from existing drugs. researchgate.net For example, the phenylpiperazine moiety is often considered a key pharmacophore for binding at various receptor active sites. nih.govmdpi.comresearchgate.net This knowledge allows for the strategic incorporation of this scaffold into new molecular frameworks to target specific biological pathways. nih.govmdpi.com The design of novel anticancer agents, for instance, has involved introducing substituted phenylpiperazines into a 1,2-benzothiazine scaffold to target topoisomerase II. nih.govmdpi.comnih.gov Similarly, the design of reversible monoacylglycerol lipase (MAGL) inhibitors has involved the optimization of benzylpiperazine-based compounds. unisi.it

Theoretical Characterization of Molecular Behavior (e.g., pKa calculations)

Theoretical calculations can predict various physicochemical properties of molecules, such as their pKa values, which are crucial for understanding their behavior in biological systems. The pKa determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and ability to interact with its target.

The piperazine (B1678402) ring contains two nitrogen atoms that can be protonated, and their pKa values are influenced by the substituents on the ring. nih.gov While specific pKa calculations for this compound were not found, studies on piperazine and its simple derivatives show how substitutions affect their pKa values. uregina.ca For example, the addition of a methyl group to the piperazine ring lowers the pKa. uregina.ca Quantum chemical calculations are a valuable tool for predicting pKa values and understanding the electronic properties of molecules. jksus.org

Table 2: Experimental pKa Values for Piperazine at Different Temperatures
Temperature (K)pKa1pKa2
2989.73 ± 0.025.35 ± 0.04
3039.66 ± 0.035.27 ± 0.05
3139.39 ± 0.055.02 ± 0.01
3239.17 ± 0.034.93 ± 0.02
Data from potentiometric titration studies. uregina.ca

Preclinical Investigations: Mechanistic Insights

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation)

A primary mechanism by which many piperazine (B1678402) derivatives exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death, in malignant cells.

Research on a novel piperazine derivative, identified as C505, demonstrated potent inhibition of cancer cell proliferation with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range across several cancer cell lines. nih.gove-century.us Studies showed this compound effectively induces caspase-dependent apoptosis. nih.gove-century.us Similarly, the piperazine derivative 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) was found to induce dose-responsive apoptotic cell death in U937 leukemia cells through an intrinsic mechanism. nih.gov This was characterized by the activation of caspases, release of cytochrome c, and loss of mitochondrial membrane potential. nih.gov

Another study on the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) found it to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with IC₅₀ values below 50 nM. researchgate.net Treatment with CB01 led to classic apoptotic features like DNA fragmentation and nuclear condensation and was shown to upregulate apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, suggesting it acts via the intrinsic mitochondrial signaling pathway. researchgate.net

Beyond apoptosis, some piperazine-containing compounds influence the cell cycle. For instance, a quinolinequinone linked to a piperazine moiety, known as QQ1, was found to inhibit the proliferation of ACHN renal cancer cells by inducing cell cycle arrest. nih.gov

Table 1: Cytotoxicity of Piperazine Derivative C505 in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ Value (µM)
K562Chronic Myelogenous Leukemia0.058
AGSGastric Adenocarcinoma0.055
HeLaCervical Cancer0.155

Data sourced from a study on a novel piperazine derivative, C505. e-century.us

Intracellular Signaling Pathway Modulation (e.g., Nonsense-Mediated mRNA Decay Pathway)

The cellular effects of piperazine derivatives are often traced back to their ability to modulate key intracellular signaling pathways that control cell growth, survival, and proliferation. The derivative C505, for example, is suggested to inhibit multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer agents. wikipedia.org

A fundamental cellular process for maintaining the integrity of gene expression is the Nonsense-Mediated mRNA Decay (NMD) pathway. nih.govnih.gov NMD serves as a crucial quality control mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). nih.govnih.gov This prevents the translation of these aberrant mRNAs into potentially harmful truncated proteins. nih.gov The core of the NMD machinery involves a group of proteins, including the UPF proteins (UPF1, UPF2, UPF3), which recognize the PTC in conjunction with other factors like the exon-junction complex (EJC). nih.govnih.gov While NMD is a vital pathway for cellular homeostasis and its dysregulation is implicated in various diseases, current research has not established a direct link between the action of 1-(5-Phenylpyridin-2-yl)piperazine or other piperazine derivatives and the modulation of the NMD pathway. preprints.org

Receptor-Mediated Downstream Signaling Pathways

Phenylpiperazine derivatives are well-documented for their interaction with a variety of cell surface receptors, particularly neurotransmitter receptors. ijrrjournal.com This interaction can block or stimulate the receptor, leading to the modulation of its downstream signaling pathways.

Extensive research has shown that these compounds can bind to multiple serotonin (B10506) (5-HT) receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, as well as α-adrenergic receptors. mdpi.comrsc.orgnih.gov For example, the compound 1-(2-Pyrimidinyl)piperazine (1-PP), a common metabolite of several anxiolytic drugs, acts as an antagonist of the α₂-adrenergic receptor and a partial agonist of the 5-HT₁ₐ receptor. wikipedia.orgnih.gov The anxiolytic-like effects of another novel piperazine derivative, LQFM192, have been shown to be mediated through the serotonergic system and the GABAₐ receptor. nih.gov

The binding affinity of these derivatives can be quite specific. Studies on N-phenylpiperazine derivatives have elucidated their binding mechanism to the α₁ₐ-adrenoceptor, identifying key amino acid residues like Asp¹⁰⁶ and Gln¹⁷⁷ as main binding sites, with electrostatic forces being a primary driver of the interaction. rsc.org Other derivatives have been evaluated for their selectivity between dopamine (B1211576) D₂ and D₃ receptors, which is relevant for the development of treatments for neuropsychiatric disorders. nih.gov

Table 2: Receptor Binding Affinities (Ki) of Select Piperazine Derivatives

CompoundReceptorBinding Affinity (Ki, nM)
1-(2-Pyrimidinyl)piperazineα₂-Adrenergic7.3-40
1-(2-Pyrimidinyl)piperazine5-HT₁ₐ414
Compound 6aDopamine D₃1.4
Compound 6aDopamine D₂>400-fold selectivity vs D₃
Compound 7a*5-HT₁ₐ14.3

Data compiled from various studies on piperazine derivatives. wikipedia.orgnih.gov *Compound 6a is (S)-4-(4-(4-(butyl(2-fluorophenyl)amino)butoxy)phenyl)thiazol-2-amine and Compound 7a is N-(2-((2-fluorophenyl)amino)ethyl)-4-(thiophen-3-yl)benzamide. nih.gov

Role in Chemical Biology and Drug Discovery Research Paradigms

Lead Compound Identification and Optimization in Research

The process of drug discovery often begins with a "lead compound"—a chemical starting point that shows promising activity towards a specific biological target. youtube.com This lead is then systematically modified in a process called lead optimization to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. youtube.compatsnap.com The 1-(5-Phenylpyridin-2-yl)piperazine framework serves as an exemplary model of a lead structure that has undergone such optimization.

The versatility of the piperazine (B1678402) ring is a key feature, as it can be readily modified to explore a wide range of chemical space and improve pharmacological activity. nih.gov Researchers leverage structure-activity relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity, to guide the optimization process. patsnap.comnih.gov

A notable example of this paradigm involves derivatives of the closely related 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a compound recognized for its anticancer potential. nih.gov Starting from this lead, researchers have synthesized novel thiourea (B124793) and thiazolidinone derivatives. nih.gov The goal was to enhance the cytotoxic activity against various cancer cell lines. This iterative process of designing, synthesizing, and testing new analogs is fundamental to lead optimization. youtube.com For instance, the synthesis of compound 5a (a thiourea derivative) from the lead compound demonstrated significantly higher cytotoxic activity against prostate cancer cell lines. nih.gov This success highlights how the phenylpyridine-piperazine core can act as a foundational structure for identifying and optimizing potent therapeutic agents. nih.gov

Table 1: Lead Optimization of a Phenylpiperazine Derivative for Anticancer Activity

Compound Name Base Scaffold Modification Key Finding
6-(4-phenylpiperazin-1-yl)pyridin-3-amine Phenylpiperazine-pyridine Starting lead compound Known to exhibit anticancer activity. nih.gov
Compound 5a (Thiourea derivative) Phenylpiperazine-pyridine Addition of a thiourea moiety Showed the highest cytotoxic activity among the synthesized derivatives. nih.gov
Compound 6a (Thiazolidinone derivative) Phenylpiperazine-pyridine Addition of a thiazolidinone moiety Synthesized to explore different chemical space and activity profiles. nih.gov

This table illustrates the process of lead optimization, where a base scaffold is modified to enhance its biological activity.

Scaffold Exploration for Novel Chemical Entities in Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery across different therapeutic areas. nih.govnih.gov The piperazine ring is widely considered such a scaffold due to its favorable characteristics, including solubility, chemical reactivity, and specific conformational properties. nih.govresearchgate.net The this compound structure combines the privileged piperazine moiety with a phenylpyridine group, offering a rich platform for scaffold exploration.

This exploration involves using the core structure as a template to generate libraries of related but distinct compounds. nih.gov For example, a study on a 4-phenyl-2-carboxy-piperazine scaffold involved its use in solid-phase synthesis to create a library of 160 unique compounds. nih.gov This high-throughput approach allows for the rapid generation and screening of novel chemical entities to identify new biological activities. The phenylpyridine-piperazine scaffold is similarly amenable to such diversification, where modifications can be made to the phenyl ring, the pyridine (B92270) ring, or the second nitrogen atom of the piperazine moiety. nih.gov This strategy has been successfully applied to discover new agents against a variety of targets, demonstrating the utility of the core scaffold in generating chemical diversity for drug discovery programs. nih.govnih.gov

Design and Synthesis of Probe Molecules for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific protein or biological target within a living system. They are crucial tools for dissecting complex biological pathways and understanding the underlying mechanisms of disease. While not every drug candidate is a good probe, the design and synthesis of such molecules are a key aspect of chemical biology.

Derivatives of the phenylpiperazine scaffold are well-suited for development as chemical probes. By systematically altering their structure, researchers can create molecules that selectively engage specific biological targets, such as receptors or enzymes. nih.gov These interactions can then be studied to elucidate the role of the target in a particular cellular process or disease state.

For instance, a study of the piperazine derivative LQFM192 revealed its anxiolytic-like effects are mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity involves the serotonergic system. nih.gov By observing how blocking these pathways (using agents like WAY-100635 or flumazenil) affects the compound's activity, researchers could probe and confirm the involvement of these specific neurological pathways. nih.gov This use of a small molecule to understand pathway involvement exemplifies the role of a chemical probe in biological elucidation.

Contribution to Specific Research Areas

The versatile this compound scaffold and its derivatives have contributed to advancements in several key research areas, including oncology, neuroscience, and infectious diseases.

Oncology

In oncology research, phenylpiperazine derivatives have emerged as promising anticancer agents. nih.govnih.gov One study focused on developing potent agents for prostate cancer by synthesizing thiourea and thiazolidinone derivatives of a phenylpiperazine compound. nih.gov The most active compound induced apoptosis (programmed cell death) and DNA fragmentation in prostate cancer cell lines (DU 145, PC-3, and LNCaP) and halted cell cycle progression. nih.gov Other research has explored phenylpiperazine derivatives of 1,2-benzothiazine as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.govmdpi.com One such derivative showed potent cytotoxic activity against a breast adenocarcinoma cell line (MCF7), comparable to the established chemotherapy drug doxorubicin. nih.gov

Neuroscience

The piperazine moiety is a common feature in many centrally acting drugs, and derivatives of phenylpiperazine have been extensively investigated for their effects on the nervous system. ijrrjournal.comsilae.itnih.gov These compounds have been shown to interact with a wide range of neurotransmitter systems. ijrrjournal.com For example, various piperazine derivatives have been developed as anxiolytics, antidepressants, and antipsychotics. nih.govresearchgate.net Research has identified piperazine-containing compounds that act as inverse agonists at the adenosine (B11128) A2A receptor, a promising target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com Further studies have demonstrated that the neuropharmacological effects of certain piperazine derivatives are modulated through the serotonergic and GABAergic pathways, which are critical for regulating mood and anxiety. nih.gov

Table 2: Phenylpiperazine Derivatives in Neuroscience Research

Derivative Class Target/Pathway Potential Application
Thiazolo[5,4-d]pyrimidines Adenosine A2A Receptor Neurodegenerative diseases (Parkinson's, Alzheimer's). mdpi.com
LQFM192 Serotonergic and GABAergic Systems Anxiety and Depression. nih.gov
General Aryl-piperazines 5-HT Receptors Anxiolytic. ijrrjournal.com

This table summarizes the application of phenylpiperazine derivatives in targeting different pathways and receptors in neuroscience.

Infectious Diseases

The search for new treatments for infectious diseases has also benefited from research into phenylpiperazine scaffolds. A novel scaffold of 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines was identified as a potent inhibitor of the AeKir1 channel in Aedes aegypti mosquitoes. nih.gov This channel is vital for the mosquito's renal function, and its inhibition offers a new strategy for controlling these vectors, which transmit devastating diseases like Zika, dengue fever, and chikungunya. nih.gov Beyond vector control, other piperazine-containing compounds have been synthesized and tested for their antifungal and antiviral activities, including against the influenza A virus. nih.govnih.govresearchgate.net

Q & A

Q. What are the validated synthetic routes for 1-(5-Phenylpyridin-2-yl)piperazine, and how are structural modifications experimentally confirmed?

  • Methodological Answer : The synthesis typically involves coupling a pyridinyl moiety to a piperazine core via nucleophilic substitution or cross-coupling reactions. Key steps include:
  • Elemental analysis to confirm stoichiometry.
  • Spectral characterization (e.g., 1^1H NMR, 13^{13}C NMR, IR) to verify functional groups and regiochemistry. For example, the absence of NH stretching in IR spectra confirms N-alkylation of piperazine.
  • HPLC or GC-MS for purity assessment (>95% purity is standard).
    Structural modifications, such as phenyl or pyridinyl substitutions, are validated using X-ray crystallography or 2D NOESY to confirm spatial arrangements .

Q. How is the local anesthetic activity of piperazine derivatives assessed in preclinical models?

  • Methodological Answer :
  • Infiltration anesthesia models in rodents (e.g., rat paw edema) are used to measure latency and duration of sensory blockade.
  • Dose-response curves (e.g., ED50_{50}) are generated using compounds administered at 1–50 mg/kg.
  • Statistical analysis (ANOVA with post-hoc tests) compares efficacy to controls like lidocaine. For example, derivatives with electron-withdrawing substituents on the phenyl ring showed prolonged anesthetic effects due to enhanced membrane interaction .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in biological activity between structurally similar piperazine derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., serotonin receptors). Derivatives with coplanar aryl-piperazine conformations exhibit higher 5-HT1A_{1A} affinity .
  • Free-energy perturbation (FEP) calculations rationalize activity differences caused by minor structural changes (e.g., nitro vs. methoxy groups).
  • In vitro assays (e.g., cAMP inhibition for GPCR activity) validate predictions. For instance, antiplatelet activity in modified derivatives correlates with piperazine ring flexibility and hydrogen-bonding capacity .

Q. How do enzymatic pathways influence the biosynthesis of strained piperazine alkaloids?

  • Methodological Answer :
  • Nonribosomal peptide synthetases (NRPS) assemble dityrosine precursors, which undergo P450-mediated cyclization to form bicyclic intermediates.
  • QM/MM simulations reveal transition states for stereoselective reductions (e.g., NADPH-dependent ene-reductases).
  • N-methylation triggers non-enzymatic cascade reactions, as shown by 13^{13}C isotopic labeling and LC-HRMS tracking .

Q. What analytical techniques differentiate piperazine isomers and quantify trace impurities in complex matrices?

  • Methodological Answer :
  • Raman microspectroscopy (20 mW laser, 128 scans) resolves positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) via distinct vibrational modes.
  • Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) classify isomers using peak intensity and position datasets.
  • UPLC-MS/MS with a p-tolylpiperazine internal standard achieves LOQs <10 ng/mL in biological samples (e.g., hair, plasma) .

Key Research Gaps and Directions

  • Toxicity-Efficacy Balance : Beta-cyclodextrin reduces toxicity but lowers activity; hybrid prodrug strategies may optimize pharmacokinetics .
  • Polypharmacology : Piperazine scaffolds (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) show dual MAGL/FAAH inhibition, suggesting multitarget drug design .
  • Supramolecular Chemistry : Piperazine inclusion complexes (e.g., CO2_2 capture) require crystallographic studies to guide material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.